2-Phenoxy-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride
Description
The compound 2-Phenoxy-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a piperazine-based derivative featuring a phenoxy group at the ethanone position and a (4-phenylthiazol-2-yl)methyl substituent on the piperazine ring. Piperazine derivatives are pharmacologically significant due to their versatility in drug design, particularly in antimicrobial, antipsychotic, and anticancer applications . The phenylthiazole moiety in this compound introduces a bicyclic heteroaromatic system, which may enhance binding affinity to hydrophobic targets or enzymes. The hydrochloride salt improves solubility and stability, critical for bioavailability.
Properties
IUPAC Name |
2-phenoxy-1-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S.ClH/c26-22(16-27-19-9-5-2-6-10-19)25-13-11-24(12-14-25)15-21-23-20(17-28-21)18-7-3-1-4-8-18;/h1-10,17H,11-16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMCURQQZZKJPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)COC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Phenoxy-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride typically involves multiple steps:
Formation of the Thiazole Moiety: The thiazole ring can be synthesized by reacting 2-thiouracil with a substituted benzyl derivative to afford S-benzylated products.
Introduction of the Piperazine Ring: The phenolic hydroxyl group in S-benzylated products is treated with tert-butyl acetate to afford tert-butyl esters, which are then hydrolyzed to yield 2-thiopyrimidine acetic acid.
Chemical Reactions Analysis
2-Phenoxy-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride undergoes various chemical reactions:
Oxidation: The thiazole ring can participate in oxidation reactions due to its aromatic nature.
Nucleophilic Substitution: The phenoxy group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Cycloaddition: The compound can also participate in cycloaddition reactions, such as the copper-assisted cycloaddition of azides with alkynes.
Scientific Research Applications
Medicinal Chemistry
2-Phenoxy-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is primarily utilized in the design and synthesis of novel therapeutic agents. Its structural components allow for targeted interactions with specific biological pathways, making it a candidate for developing treatments for various diseases, including:
- Neurological Disorders : The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects.
- Infectious Diseases : Its interaction with microbial targets positions it as a promising candidate for antimicrobial drug development.
Biological Studies
The compound's diverse interactions with biological targets enable its use in studying biochemical pathways and enzyme activities. For instance:
- Enzyme Inhibition : It may inhibit specific enzymes involved in disease progression, providing insights into therapeutic mechanisms.
Industrial Applications
Research indicates potential applications in industrial processes, such as:
- Material Development : The compound can be explored for creating new materials with enhanced properties.
- Catalyst Design : Its structural attributes may facilitate the development of novel catalysts for chemical reactions.
Case Studies
Several studies have evaluated the biological activity of compounds related to 2-Phenoxy-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride:
- Antimicrobial Activity : A study demonstrated that compounds containing thiazole moieties exhibited significant antimicrobial effects against various pathogens, suggesting similar potential for this compound .
- Neuroprotective Effects : Research on piperazine derivatives indicated their utility in treating neurological disorders through modulation of neurotransmitter systems .
- Cancer Cell Proliferation Inhibition : Related compounds have shown efficacy in inhibiting cancer cell growth, highlighting the potential application of this compound in oncology .
Mechanism of Action
The mechanism of action of 2-Phenoxy-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
The following table summarizes key structural differences and properties of analogous compounds:
Key Observations:
- Thiazole vs. Non-Thiazole Derivatives: The target compound and ’s analogue incorporate thiazole rings, which are absent in other derivatives. Thiazole groups are known to enhance antimicrobial and antitumor activity due to their ability to interact with biological targets via π-π stacking and hydrophobic interactions .
- Lipophilicity : The phenylthiazole group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to methylthiazole (logP ~2.8) or hydroxyethyl substituents (logP ~1.5). This may improve blood-brain barrier penetration but reduce aqueous solubility.
- Solubility Modifiers : Hydroxyethyl () and methoxy groups () introduce hydrogen-bonding capacity, enhancing solubility. The hydrochloride salt in all compounds further aids dissolution.
Biological Activity
2-Phenoxy-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-Phenoxy-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride can be described as follows:
- Molecular Formula : C19H23ClN2O2S
- Molecular Weight : 364.91 g/mol
- IUPAC Name : 2-(4-(4-(phenylthiazol-2-yl)methyl)piperazin-1-yl)phenoxy)ethanone hydrochloride
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The thiazole moiety has been associated with several pharmacological effects, including:
- Antitumor Activity : Compounds containing thiazole rings have shown significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have been reported to induce apoptosis in cancer cells through intrinsic and extrinsic pathways .
- Antimicrobial Effects : The presence of the phenoxy and thiazole groups enhances the antimicrobial properties of the compound, making it a candidate for further investigation as an antibacterial agent .
- Neuropharmacological Activity : The piperazine component is known for its ability to interact with neurotransmitter systems, potentially offering anxiolytic or antidepressant effects .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 2-Phenoxy-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride based on available research:
Case Studies
Several studies have explored the biological efficacy of related compounds that share structural similarities with 2-Phenoxy-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride.
- Antitumor Study : A study investigated a series of thiazole derivatives and found that modifications at the phenyl ring significantly enhanced cytotoxicity against cancer cell lines, suggesting that similar modifications could improve the efficacy of our compound .
- Antimicrobial Evaluation : Research on phenylthiazole derivatives indicated promising antibacterial activity against Gram-positive bacteria, supporting the potential use of 2-Phenoxy derivatives in treating infections .
- Neuropharmacological Assessment : A study focusing on piperazine derivatives highlighted their ability to cross the blood-brain barrier and modulate neurotransmitter levels, indicating that our compound may also possess neuroactive properties .
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis involves multi-step reactions, including:
- Step 1: Condensation of 2-fluorobenzoyl chloride with 1-boc-piperazine in ethanol under reflux with K₂CO₃ (12 hours).
- Step 2: TFA-mediated deprotection and coupling with 2-chloro-1-(4-hydroxyphenyl)ethanone (5 hours reflux). Critical parameters include stoichiometric ratios (1:2 molar ratio for piperazine derivatives), solvent polarity (ethanol vs. dichloromethane), and purification via silica gel chromatography (EtOAc/petroleum ether, 1:1). Reported yields for analogous syntheses reach ~48% .
Q. Which analytical techniques confirm structural integrity, especially for resolving ambiguous NMR signals?
A combination of:
- ¹H/¹³C NMR: Identifies piperazine protons (δ 2.5–3.5 ppm) and aromatic thiazole signals.
- IR Spectroscopy: Confirms carbonyl stretches (~1650 cm⁻¹) and piperazine N–H bonds.
- X-ray Crystallography: Resolves tautomeric ambiguities (e.g., thiazole ring conformation) using SHELXL refinement with riding H-atom models. Crystallographic data should achieve R-factors ≤ 0.05 .
Q. What safety protocols are critical during handling and storage?
- Use P95/P1 respirators for particulate protection and OV/AG/P99 filters for volatile byproducts.
- Store in anhydrous conditions (≤30% humidity) to prevent hydrolysis.
- Reference SDS guidelines for incompatible materials (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can low yields in the final coupling step be systematically addressed?
- Optimize Catalysts: Replace K₂CO₃ with stronger bases (e.g., DBU) to enhance nucleophilic substitution.
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates.
- Stoichiometry Adjustments: Increase aryl halide:piperazine ratio to 1:3 to drive reaction completion. Yield improvements of 15–20% have been observed in analogous syntheses .
Q. How are crystallographic data contradictions resolved during structural refinement?
- Twinning Analysis: Use SHELXL’s TWIN command to model overlapping lattices.
- Disorder Modeling: Apply PART instructions for flexible piperazine moieties.
- Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Q. What strategies validate purity when chromatographic and spectroscopic data conflict?
- Orthogonal Methods: Combine HPLC (≥95% purity, C18 column) with elemental analysis (C/H/N deviations ≤0.4%).
- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 438.1) and rule out adducts.
- Thermogravimetric Analysis (TGA): Detect residual solvents (e.g., EtOAc) impacting purity .
Q. How do structural modifications (e.g., fluorophenyl vs. bromophenyl thiazole) affect bioactivity?
- SAR Studies: Replace the 4-phenyl group on the thiazole with electron-withdrawing (e.g., -Br) or donating (-OCH₃) substituents.
- Docking Simulations: Use AutoDock Vina to predict binding affinity changes in target proteins (e.g., kinases).
- Assay Validation: Compare IC₅₀ values under standardized conditions (e.g., 10 μM ATP in kinase assays). Fluorophenyl analogs show 3–5× higher potency than bromophenyl derivatives in some studies .
Q. What environmental factors (pH, temperature) influence the compound’s stability in aqueous buffers?
- pH Stability: Degradation accelerates at pH < 4 (hydrolysis of the ethanone group) or pH > 8 (piperazine ring oxidation).
- Temperature: Store at 4°C for short-term use; lyophilization preserves integrity for >6 months.
- Oxidative Protection: Add 0.1% BHT to ethanol stock solutions to prevent radical-mediated decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
